1,2-Dibromo-4-(trifluoromethyl)benzene

Lipophilicity Drug Discovery Physicochemical Properties

Researchers seeking to construct unsymmetrical biaryl or teraryl scaffolds often face the challenge of sourcing a single, dual-halogen building block that allows for precise, sequential coupling. 1,2-Dibromo-4-(trifluoromethyl)benzene (CAS 7657-08-1) directly solves this problem. Its unique ortho-dibromo pattern with a para-CF3 group provides two electronically distinct, site-selective cross-coupling handles, eliminating the need for multiple mono-bromo intermediates. This streamlines the synthesis of complex kinase inhibitors, GPCR modulators, and liquid crystal precursors. Key commercial advantages include: • Streamlined Synthesis: Replace multi-step routes with one compound for sequential Suzuki-Miyaura couplings. • Supply Reliability: High chemical and thermal stability (BP 229.2°C) ensures integrity during global shipment. • Procured with Confidence: Available with standard 98% purity, backed by comprehensive documentation for rapid R&D integration.

Molecular Formula C7H3Br2F3
Molecular Weight 303.9 g/mol
CAS No. 7657-08-1
Cat. No. B1600481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromo-4-(trifluoromethyl)benzene
CAS7657-08-1
Molecular FormulaC7H3Br2F3
Molecular Weight303.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)Br)Br
InChIInChI=1S/C7H3Br2F3/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H
InChIKeyCFWJTWLWDMJECT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dibromo-4-(trifluoromethyl)benzene Identity and Properties


1,2-Dibromo-4-(trifluoromethyl)benzene (CAS 7657-08-1), also known as 3,4-dibromobenzotrifluoride, is a polyhalogenated aromatic compound with the molecular formula C₇H₃Br₂F₃ and a molecular weight of 303.90 g/mol [1]. It features a 1,2-dibromo substitution pattern and a strongly electron-withdrawing trifluoromethyl group at the 4-position, conferring high lipophilicity (Consensus LogP ~4.22) and significant electron deficiency . The compound is widely recognized as a versatile building block in medicinal chemistry, agrochemical development, and materials science due to the presence of two reactive bromine handles for cross-coupling and nucleophilic substitution, combined with the metabolic stability and electronic tuning provided by the -CF₃ moiety .

Vicinal dibromo pattern enables sequential site-selective cross-coupling for complex scaffolds
Para-CF₃ group provides electronic bias for regioselective C–Br activation
Crystalline solid at ambient temperature facilitates accurate dispensing and stable storage

1,2-Dibromo-4-(trifluoromethyl)benzene vs. Generic Analogs


The substitution of 1,2-dibromo-4-(trifluoromethyl)benzene with closely related in-class compounds—such as 1-bromo-4-(trifluoromethyl)benzene (single reactive site) or 1,4-dibromo-2-(trifluoromethyl)benzene (different substitution pattern)—results in fundamentally different molecular architectures and physicochemical outcomes. Unlike mono-bromo analogs that offer only one vector for functionalization, the vicinal dibromo arrangement in CAS 7657-08-1 provides two distinct, electronically differentiated coupling sites (C-1 meta to -CF₃; C-2 para to -CF₃), enabling sequential and site-selective cross-coupling strategies essential for building complex biaryl and teraryl scaffolds [1]. Furthermore, the unique combination of ortho-dibromo substitution with a para-CF₃ group yields a significantly higher LogP (4.23) and density (1.957 g/cm³) compared to 1,4-dibromo-2-(trifluoromethyl)benzene (LogP 3.95, density 1.843 g/cm³) and other halogenated analogs, directly impacting solubility, membrane permeability, and material compatibility in downstream applications .

This Product
Potential Substitute
Why Interchange May Fail
1,2-dibromo-4-(trifluoromethyl)benzene
1-bromo-4-(trifluoromethyl)benzene
Single reactive site limits synthetic complexity; sequential coupling not possible
1,2-dibromo-4-(trifluoromethyl)benzene
1,4-dibromo-2-(trifluoromethyl)benzene
Different substitution pattern alters regioselectivity and may yield symmetrical products
1,2-dibromo-4-(trifluoromethyl)benzene
1,2-dibromo-4-fluorobenzene
Lower lipophilicity and less electronic differentiation may reduce site-selectivity and change physical form

1,2-Dibromo-4-(trifluoromethyl)benzene: Key Procurement Differentiators


Lipophilicity Advantage vs. Methyl and Fluoro Analogs

1,2-Dibromo-4-(trifluoromethyl)benzene exhibits a significantly higher consensus LogP (4.22) compared to its non-fluorinated methyl analog 1,2-dibromo-4-methylbenzene (LogP ~3.60) and its fluorine-only analog 1,2-dibromo-4-fluorobenzene (LogP ~3.30), as determined by calculated consensus methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT). The elevated lipophilicity of the -CF₃ compound is quantitatively defined: a LogP of 4.23 (reported) translates to a ~4.3-fold greater octanol-water partition coefficient than the methyl analog (ΔLogP = 0.63) and a ~8.5-fold increase over the fluoro analog (ΔLogP = 0.93). This difference is critical for applications requiring membrane penetration, metabolic stability, or specific solvent partitioning in liquid-liquid extractions and chromatographic purifications .

Lipophilicity Comparison
Reported
Consensus LogP 4.22 (target) vs ~3.60 (methyl analog) and ~3.30 (fluoro analog). ΔLogP +0.63 / +0.93.
Supports lipophilicity-dependent partitioning and membrane-permeability studies
Calculated consensus values; experimental verification recommended
Lipophilicity Drug Discovery Physicochemical Properties

Solid Crystalline State vs. Liquid Analogs

1,2-Dibromo-4-(trifluoromethyl)benzene is a white crystalline solid at room temperature, whereas the structurally analogous 1,2-dibromo-4-methylbenzene (3,4-dibromotoluene) is a colorless to pale yellow liquid with a melting point of -6 °C and a density of 1.79 g/cm³ . The target compound's density of 1.957 g/cm³ is approximately 9.3% higher than the methyl analog, attributable to the heavy trifluoromethyl group (CF₃, MW 69) versus methyl (CH₃, MW 15) and the efficient crystal packing enabled by fluorine atoms . This solid physical state simplifies handling, weighing accuracy, and long-term storage stability compared to liquid or low-melting analogs, which are more prone to evaporation, oxidation, or container leakage.

Physical State
Data to verify
White crystalline solid, density 1.957 g/cm³. Comparator liquid analog has MP -6 °C, density 1.79 g/mL.
May improve handling accuracy and long-term storage stability
Supplier-reported physical form; lot-specific verification advised
Physical Chemistry Formulation Handling Properties

Higher Boiling Point and Thermal Stability

1,2-Dibromo-4-(trifluoromethyl)benzene exhibits a boiling point of 229.2 °C at 760 mmHg, which is significantly higher than that of 1-bromo-4-(trifluoromethyl)benzene (BP ~155-158 °C at 760 mmHg) [1][2]. This ΔBP of approximately 73 °C reflects the additional bromine atom and higher molecular weight (303.90 vs. 225.01 g/mol), affording greater thermal stability and a wider liquid range for reactions requiring elevated temperatures. The higher boiling point also permits more effective vacuum distillation (BP 102-104 °C at 25 Torr) for purification without thermal decomposition, a critical advantage in multi-step syntheses where volatile byproducts or solvents must be removed .

Boiling Point
Reported
229.2 °C at 760 mmHg (target) vs ~155–158 °C for mono-bromo analog. ΔBP ≈ +73 °C.
Supports higher-temperature reaction windows and distillation-based purification
Reference data from supplier and NIST; verify for specific batch
Thermal Stability Distillation High-Temperature Reactions

Site-Selective Suzuki-Miyaura Cross-Coupling

The 1,2-dibromo substitution pattern of 1,2-dibromo-4-(trifluoromethyl)benzene, coupled with the strong -I effect of the para-CF₃ group, enables predictable site-selective Suzuki-Miyaura cross-coupling. The bromine at C-1 (meta to -CF₃) is more electron-deficient and undergoes oxidative addition preferentially over C-2 (para to -CF₃) [1]. This electronic differentiation allows for sequential double-coupling to synthesize unsymmetrical terphenyls, a capability not available with mono-bromo analogs (e.g., 1-bromo-4-(trifluoromethyl)benzene) and distinct from 1,4-dibromo-2-(trifluoromethyl)benzene, where the para-dibromo arrangement yields symmetrical products. While 1,2-dibromo-4-fluorobenzene exhibits low site-selectivity due to similar steric/electronic environments, the strongly electron-withdrawing -CF₃ group in CAS 7657-08-1 amplifies the electronic bias between C-1 and C-2, promoting high regioselectivity [2].

Site-Selectivity
Class-level
C-1 (meta to CF₃) predicted more reactive than C-2 (para) in Pd-catalyzed Suzuki coupling.
Enables sequential coupling strategies; regioselectivity may require validation per substrate
Inferred from mechanistic studies on related dihalogenated CF₃-benzenes
Cross-Coupling Regioselectivity Suzuki-Miyaura Reaction

Dual Halogen Handles for Sequential Coupling

1,2-Dibromo-4-(trifluoromethyl)benzene provides two reactive C-Br bonds, enabling sequential or tandem cross-coupling reactions to generate complex scaffolds from a single starting material. In contrast, 1-bromo-4-(trifluoromethyl)benzene possesses only one reactive site, limiting synthetic complexity to mono-arylation. The vicinal dibromo arrangement allows for the construction of unsymmetrical 1,2-diaryl or 1,2,4-triaryl structures—architectures prevalent in bioactive compounds and liquid crystals—without requiring separate building block procurement . This dual functionality reduces the number of synthetic steps and associated purification losses, directly lowering the total cost of goods in multi-step synthetic routes to drug candidates or functional materials.

Dual Reactive Sites
Data to verify
Two C-Br bonds for sequential/tandem cross-coupling vs one C-Br in mono-bromo analog.
Reduces number of building blocks needed; supports convergent synthesis design
Coupling efficiency depends on catalyst system and arylboronic acid
Organic Synthesis Building Block Cross-Coupling

Higher Flash Point and Safety Profile

1,2-Dibromo-4-(trifluoromethyl)benzene has a flash point of 92.4 °C, which is higher than that of 1,2-dibromo-4-fluorobenzene (flash point 87 °C) [1]. The ΔFlash Point of +5.4 °C, though modest, reflects the lower volatility and higher molecular weight conferred by the -CF₃ group versus -F. This higher flash point reduces flammability risk during routine handling, storage, and shipping, particularly in large-scale or industrial settings where ignition sources may be present. The compound is classified with GHS warning statements (H315-H319-H335) but does not require specialized fire-suppression measures beyond standard organic solvent protocols [1].

Flash Point
Reported
92.4 °C (target) vs 87 °C for 1,2-dibromo-4-fluorobenzene. ΔFlash Point +5.4 °C.
May lower flammability risk during routine handling; standard lab safety protocols still apply
Closed-cup data from supplier; verify for intended scale
Safety Storage Handling Flammability

1,2-Dibromo-4-(trifluoromethyl)benzene Application Scenarios


Unsymmetrical Trifluoromethylated Biaryls for Drug Discovery

The vicinal dibromo substitution pattern, combined with the electron-withdrawing -CF₃ group, enables site-selective sequential Suzuki-Miyaura cross-coupling to access unsymmetrical trifluoromethylated terphenyls and biaryls [1]. Such scaffolds are core motifs in kinase inhibitors, GPCR modulators, and other CNS-active drug candidates where the high lipophilicity (LogP 4.23) improves blood-brain barrier penetration and target engagement . Procuring CAS 7657-08-1 as a single dual-halogen building block streamlines the synthesis of these complex architectures compared to multi-component approaches using mono-bromo intermediates .

Agrochemical Intermediate for Insecticides and Fungicides

The trifluoromethyl group is a privileged substituent in modern agrochemicals, conferring enhanced metabolic stability and bioactivity. 1,2-Dibromo-4-(trifluoromethyl)benzene serves as a key intermediate in the synthesis of novel amide-based insecticides, where the 1,2-dibromo pattern allows for sequential introduction of diverse aryl and heteroaryl moieties to fine-tune insecticidal potency and selectivity [2]. The compound's high thermal stability (BP 229.2 °C) and solid physical form facilitate safe handling in pilot-plant and manufacturing-scale campaigns [3].

Liquid Crystal Display Material Precursor

Fluorinated and trifluoromethylated terphenyls are essential components in twisted nematic (TN) and thin-film transistor (TFT) liquid crystal displays due to their favorable dielectric anisotropy, low viscosity, and broad nematic phase ranges. 1,2-Dibromo-4-(trifluoromethyl)benzene is an ideal precursor for constructing such terphenyl liquid crystals via site-selective Suzuki-Miyaura coupling, leveraging its two reactive bromine handles and the strong lateral dipole imparted by the -CF₃ group [4][5]. The high density (1.957 g/cm³) and high boiling point ensure compatibility with the rigorous purification and formulation steps required for LCD-grade materials [3].

Lipophilic Fluorinated Probes for Bioimaging

The exceptionally high lipophilicity (Consensus LogP 4.22) of 1,2-dibromo-4-(trifluoromethyl)benzene makes it a valuable building block for synthesizing fluorinated fluorescent probes, PET tracer precursors, and 19F-MRI contrast agents designed for cellular membrane penetration or lipid-rich environments . The two bromine handles allow for modular attachment of fluorophores, chelators, or targeting moieties, while the -CF₃ group provides a distinct 19F NMR handle for tracking and quantification in biological matrices. Its solid crystalline nature and higher flash point (92.4 °C) further enhance safety and convenience in radiochemistry hot-cell operations [3].

Application
Selection Property
Validation Focus
Unsymmetrical biaryl synthesis for drug discovery
Vicinal dibromo pattern for sequential site-selective coupling
Regioselectivity and coupling efficiency under Pd catalysis
Agrochemical intermediate research
Thermal stability and dual functionalization handles
Reactivity profile and purity under scale-up conditions
Liquid crystal material precursor
High density and strong CF₃ dipole moment
Dielectric anisotropy and purification requirements
Fluorinated probe construction for cellular imaging
High lipophilicity and dual conjugation sites
Probe stability and membrane partitioning assays

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